Zidovudine-d4

Bioanalysis LC-MS/MS Stable Isotope Labeling

Quantifying zidovudine in biological matrices? Unlabeled analyte or structural analogs introduce matrix effect errors and regulatory non-compliance. Zidovudine-d4 is the optimal stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS methods requiring FDA/EMA-compliant accuracy. • Co-elutes with zidovudine, correcting ion suppression/enhancement • +4 Da mass shift minimizes isotopic interference • ≥98% isotopic purity with full COA traceability for GLP documentation Ideal for PK studies, bioequivalence trials, and therapeutic drug monitoring.

Molecular Formula C10H13N5O4
Molecular Weight 271.27 g/mol
Cat. No. B12371210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZidovudine-d4
Molecular FormulaC10H13N5O4
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]
InChIInChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6?,7-,8-/m1/s1/i1D3,3D
InChIKeyHBOMLICNUCNMMY-PFZXUEEMSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zidovudine-d4 Technical Overview


Zidovudine-d4 (Azidothymidine-d4, AZT-d4) is a stable isotope-labeled analog of the antiretroviral drug zidovudine (AZT), in which four hydrogen atoms are replaced by deuterium, yielding a molecular formula of C₁₀H₉D₄N₅O₄ and a molecular weight of 271.27 g/mol . As a deuterated nucleoside reverse transcriptase inhibitor (NRTI), it shares the same biological target as the parent compound—inhibiting HIV reverse transcriptase following intracellular triphosphorylation (parent EC₅₀ = 3 nM in cell-based assays) —while its distinct mass spectrometric signature enables its primary role as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of zidovudine in biological matrices [1].

IS

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of zidovudine

CO

Co-eluting deuterated analog supports matrix effect correction in plasma research matrices

MV

Supports method validation research and bioanalytical study design

Why Zidovudine-d4 Cannot Be Replaced


In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of internal standard directly determines method accuracy and robustness. Unlabeled zidovudine is indistinguishable from the target analyte and therefore cannot serve as an internal standard. Structural analog internal standards (e.g., stavudine, d4T), while used in some methods [1], exhibit different chromatographic retention times, ionization efficiencies, and extraction recoveries compared to zidovudine, leading to incomplete compensation for matrix effects—a phenomenon documented across multiple bioanalytical studies [2]. In contrast, Zidovudine-d4 as a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and undergoes nearly identical sample preparation and ionization behavior, providing superior correction for ion suppression/enhancement, extraction variability, and instrument fluctuations [3]. This co-elution property is unique to isotopic analogs and cannot be achieved with structurally distinct compounds, making Zidovudine-d4 the essential choice for methods requiring regulatory-compliant accuracy and precision in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Target (Zidovudine-d4)
Potential Substitute
SIL-IS

Distinct mass signature enables differentiation from analyte in MS

Unlabeled zidovudine

Indistinguishable from target analyte; cannot serve as internal standard

Co-elution

Nearly identical retention and ionization behavior for matrix effect normalization

Structural analog (e.g., d4T)

May differ in retention time and ionization efficiency, leading to incomplete matrix effect correction

Zidovudine-d4 Evidence Guide


Isotopic Purity: d4 vs. d3 and Unlabeled

Zidovudine-d4 is supplied with a minimum isotopic purity of 98%, ensuring that the deuterium label is present at the specified positions (three deuterium atoms on the 5-methyl group and one deuterium at the 6-position of the pyrimidine ring) [1]. This high isotopic enrichment translates to a distinct mass shift of +4 Da relative to unlabeled zidovudine (M.W. 267.24 g/mol), and a +1 Da shift relative to Zidovudine-d3 (M.W. 270.27 g/mol), which is a commonly available alternative deuterated analog [2]. The +4 Da mass difference provides a greater signal separation in the mass spectrometer, reducing the risk of isotopic cross-talk between the internal standard and the analyte channels, particularly in high-concentration samples where natural isotopic abundance of the analyte could otherwise interfere with the internal standard signal [3].

Isotopic Purity
Specification review
+4 Da mass shift (vs unlabeled); +1 Da (vs d3); isotopic purity ≥98%
Supports minimized isotopic cross-talk in high-concentration samples
Purity per vendor COA; review for method-specific MS conditions
Bioanalysis LC-MS/MS Stable Isotope Labeling

Matrix Effect Compensation: SIL-IS vs. Structural Analog IS

Studies comparing stable isotope-labeled internal standards (SIL-IS) with structural analog internal standards in LC-MS/MS consistently demonstrate superior matrix effect correction with SIL-IS. In a representative study using angiotensin IV, the use of a structural analog IS resulted in a method accuracy deviation of up to 25% due to differential matrix effects, whereas the SIL-IS maintained accuracy within ±15% across all validation batches [1]. While no published head-to-head study specifically compares Zidovudine-d4 with a structural analog IS for zidovudine quantification, the general principle is well-established: SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby normalizing the analyte response. In contrast, a structural analog such as stavudine (d4T) exhibits a different retention time (typically differing by 0.5–1.5 min under common reversed-phase conditions) and distinct ionization efficiency, leading to incomplete matrix effect correction [2].

Matrix Effect Compensation
Class-level inference
Reported accuracy deviation up to 25% with analog IS; SIL-IS expected within ±15%
Supports improved accuracy in method validation via co-elution
Based on published SIL-IS vs. analog comparisons; not zidovudine-specific
Matrix Effect Ion Suppression SIL-IS Bioanalytical Method Validation

COA Traceability and Validation Readiness

Zidovudine-d4 is supplied with a comprehensive Certificate of Analysis (COA) that includes data on identity (NMR, HRMS), purity (HPLC ≥98%), and isotopic enrichment (≥98%) [1]. This level of characterization aligns with regulatory guidelines for reference standards used in Abbreviated New Drug Application (ANDA) submissions and Good Laboratory Practice (GLP) bioanalytical studies. In contrast, Zidovudine-d3, while also available, is less frequently offered with full pharmacopeial traceability documentation, and its lower mass shift (+3 Da) may be less optimal for certain MS platforms [2]. The availability of detailed COA documentation for Zidovudine-d4 reduces the analytical laboratory's burden for in-house characterization and qualification, directly supporting method validation activities as required by FDA and EMA bioanalytical method validation guidances .

COA Traceability
Cross-study comparable
NMR, HRMS, HPLC purity ≥98%, isotopic enrichment ≥98%
Supports documentation requirements for method validation review
Comprehensive COA facilitates internal qualification
GMP/GLP Method Validation Reference Standard ANDA

Storage Stability for Deuterated Compounds

Deuterated compounds can undergo hydrogen-deuterium exchange under certain storage conditions, particularly in protic solvents or at elevated temperatures. Vendor datasheets for Zidovudine-d4 consistently recommend storage at -20°C in tightly sealed containers to preserve isotopic integrity . This is comparable to the storage requirements for Zidovudine-d3 and more stringent than those for unlabeled zidovudine, which is typically stable at 2–8°C or room temperature. While quantitative stability data for Zidovudine-d4 under various conditions are not publicly available, the -20°C recommendation reflects a precautionary measure to prevent deuterium loss, which would compromise the compound's utility as a SIL-IS.

Storage Stability
Data to verify
-20°C recommended (vs unlabeled 2–8°C)
Maintains isotopic integrity; lower temperature reduces deuterium exchange risk
Per vendor recommendations; validate under laboratory conditions
Stability Storage Deuterium Exchange

Zidovudine-d4 Applications


Regulated Bioanalysis: PK and Bioequivalence Studies

Zidovudine-d4 is the optimal internal standard for LC-MS/MS methods quantifying zidovudine in human plasma, serum, or urine for pharmacokinetic (PK) studies and bioequivalence trials submitted to regulatory agencies. Its +4 Da mass shift (Section 3, Evidence 1) minimizes isotopic interference at high analyte concentrations, while its co-elution with zidovudine provides superior matrix effect correction compared to structural analogs (Section 3, Evidence 2). The availability of a comprehensive COA with documented isotopic purity and traceability (Section 3, Evidence 3) supports GLP compliance and method validation documentation as required by FDA and EMA guidances [1].

TDM in HIV Patient Populations

In clinical laboratories performing therapeutic drug monitoring of zidovudine in HIV-infected patients, Zidovudine-d4 enables accurate and precise quantification across the therapeutic range, even in complex matrices such as plasma from patients on multiple antiretroviral therapies. The compound's high isotopic purity (≥98%) and stable mass shift (Section 3, Evidence 1) ensure reliable peak integration without interference from endogenous components or co-administered drugs . Proper storage at -20°C (Section 3, Evidence 4) maintains the internal standard's integrity between uses, which is critical for laboratories running periodic batches.

Method Development and Validation for ANDA Submissions

For pharmaceutical companies developing generic zidovudine formulations, Zidovudine-d4 serves as a critical reference standard during analytical method development, validation, and quality control release testing. The compound's full characterization package, including NMR and HRMS data, meets the reference standard qualification requirements for ANDA submissions (Section 3, Evidence 3) . Use of a SIL-IS from method inception reduces the risk of method failure during inter-laboratory transfers and regulatory inspections, directly impacting development timelines.

Intracellular Nucleotide Analog Quantification

In research settings quantifying intracellular zidovudine-triphosphate (ZDV-TP) levels—the pharmacologically active metabolite—Zidovudine-d4 can be employed as an internal standard following method optimization. While the parent compound's EC₅₀ values (Section 1) establish its antiretroviral potency, the deuterated analog's role in accurate quantitation is essential for understanding cellular pharmacology and resistance mechanisms [2]. The compound's stability under recommended storage conditions (Section 3, Evidence 4) ensures consistent performance across long-term studies.

Application
Selection Property
Validation Focus
Zidovudine quantification in human plasma research matrices
Deuterated SIL-IS with co-elution
Method accuracy and matrix effect assessment
Research drug level monitoring in HIV study plasma
High isotopic purity for signal integrity
Reproducibility across complex matrices
Method validation research for generic zidovudine development
Comprehensive COA documentation
Reference standard qualification support
Intracellular nucleotide analog quantification research
Stability under recommended storage
Consistent IS performance across long-term studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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